Compound Description: 5-Hydroxysaxagliptin is the major active metabolite of (2'R,2R,cis)-saxagliptin. It is also a DPP-4 inhibitor, though less potent than saxagliptin. [ [] ]
Relevance: 5-Hydroxysaxagliptin is formed by the metabolism of (2'R,2R,cis)-saxagliptin via CYP3A4. Both saxagliptin and 5-hydroxysaxagliptin contribute to the overall glucose-lowering effect observed with saxagliptin treatment. [ [] ]
Metformin
Compound Description: Metformin is a biguanide class antihyperglycemic agent that works primarily by reducing hepatic glucose production. [ [] ] It is often used as first-line therapy for type 2 diabetes. [ [] ]
Relevance: Metformin is frequently combined with (2'R,2R,cis)-saxagliptin to achieve better glycemic control in patients not adequately managed on metformin monotherapy. [ [] , [] , [] , [] ] Studies have investigated the efficacy and safety of saxagliptin/metformin combination therapy compared to other treatment regimens.
Dapagliflozin
Compound Description: Dapagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor that lowers blood glucose levels by increasing urinary glucose excretion. [ [] ] It is also being explored for potential benefits in heart failure and chronic kidney disease.
Relevance: Dapagliflozin, similar to (2'R,2R,cis)-saxagliptin, offers glycemic control and is often studied in combination with saxagliptin for its additive effects in managing type 2 diabetes. [ [] , [] , [] ] Clinical trials have explored the efficacy, safety, and patient-reported outcomes of this combination therapy.
Gliclazide
Relevance: Gliclazide serves as a comparator drug to (2'R,2R,cis)-saxagliptin in studies evaluating the cost-effectiveness of different treatment strategies for type 2 diabetes. [ [] ] These analyses consider factors like glycemic control, weight change, and risk of hypoglycemia.
Insulin glargine
Relevance: Insulin glargine is a treatment option for patients with type 2 diabetes, particularly those with insufficient glycemic control on oral medications alone. Studies have compared the effectiveness and safety of (2'R,2R,cis)-saxagliptin-based therapies to insulin glargine in managing diabetes. [ [] ]
Glimepiride
Relevance: Glimepiride was used as a comparator drug in a study evaluating the long-term effects of (2'R,2R,cis)-saxagliptin plus dapagliflozin versus glimepiride, both in combination with metformin, in patients with type 2 diabetes. [ [] ] This study assessed glycemic control, liver fat content, and other metabolic parameters.
Vildagliptin
Compound Description: Vildagliptin is a DPP-4 inhibitor, similar to (2'R,2R,cis)-saxagliptin, used for treating type 2 diabetes. Like saxagliptin, it also contains a cyanopyrrolidine group. [ [] ]
Relevance: Vildagliptin is structurally similar to (2'R,2R,cis)-saxagliptin and shares the same mechanism of action as a DPP-4 inhibitor. [ [] ] They belong to the same drug class and are often compared in terms of their efficacy, safety, and patient acceptability.
Sitagliptin
Compound Description: Sitagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. [ [] , [] ]
Relevance: Sitagliptin belongs to the same chemical class as (2'R,2R,cis)-saxagliptin, sharing a similar mechanism of action. [ [] , [] ] They are often compared in terms of their clinical efficacy and side effect profiles in managing type 2 diabetes.
Linagliptin
Compound Description: Linagliptin is a DPP-4 inhibitor, like (2'R,2R,cis)-saxagliptin, prescribed for type 2 diabetes. [ [] , [] ]
Relevance: Linagliptin falls under the same drug class as (2'R,2R,cis)-saxagliptin, exhibiting a comparable mechanism of action by inhibiting DPP-4. [ [] , [] ] Comparisons between these drugs often focus on their glycemic control, impact on beta-cell function, and overall safety profiles.
Alogliptin
Compound Description: Alogliptin is a DPP-4 inhibitor used to treat type 2 diabetes. [ [] , [] ]
Relevance: Alogliptin belongs to the same drug class as (2'R,2R,cis)-saxagliptin and shares the same mechanism of action. [ [] , [] ] Studies often compare their effectiveness in lowering blood sugar levels, effects on beta-cell function, and long-term safety profiles in type 2 diabetes management.
Pioglitazone
Relevance: Pioglitazone, with its distinct mechanism of action, has been studied in combination with (2'R,2R,cis)-saxagliptin to assess their combined effect on glycemic control and other metabolic parameters in animal models of diabetes. [ [] ] These studies often investigate potential synergistic effects and impact on disease progression.
Andrographolide
Compound Description: Andrographolide is a labdane diterpenoid extracted from the plant Andrographis paniculata. It is known for its anti-inflammatory and hypoglycemic properties. [ [] ]
Relevance: Andrographolide was investigated for its potential to alter the pharmacokinetics and pharmacodynamics of (2'R,2R,cis)-saxagliptin in a rat model of type 2 diabetes. [ [] ] The study explored potential drug-drug interactions and their impact on blood glucose levels.
(2'R,2R,cis)-Saxagliptin–cysteine adduct
Compound Description: This compound is a product of the reaction between (2'R,2R,cis)-saxagliptin and the amino acid L-cysteine. This reaction occurs in vitro and was also identified in rats administered saxagliptin. [ [] ]
Relevance: The formation of the (2'R,2R,cis)-saxagliptin–cysteine adduct suggests that saxagliptin can potentially react with thiol groups of endogenous proteins, which might contribute to its potential for causing drug-induced liver injury. [ [] ]
Cysteinyl glycine conjugates of saxagliptin and 5-hydroxysaxagliptin
Compound Description: These compounds are metabolites of (2'R,2R,cis)-saxagliptin and 5-hydroxysaxagliptin formed through conjugation with cysteine and glycine. [ [] ]
Relevance: The identification of these metabolites further supports the potential for saxagliptin and its metabolites to interact with endogenous thiol-containing compounds, which might play a role in its safety profile. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 HCl is a potent and selective dopamine D3 receptor agonist, with EC50 of 0.64 nM, exhibits 53-fold selectivity over dopamine D2 receptor.PD 128907 is active in reducing DA synthesis both in normal and γ-butyrolactone (GBL) treated rats.